molecular formula C19H25NO3S B12269150 3-tert-butyl-N-(2,3-dimethylphenyl)-4-methoxybenzene-1-sulfonamide

3-tert-butyl-N-(2,3-dimethylphenyl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B12269150
M. Wt: 347.5 g/mol
InChI Key: WLUGDTOOODFEPO-UHFFFAOYSA-N
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Description

3-tert-butyl-N-(2,3-dimethylphenyl)-4-methoxybenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethylphenyl group, a methoxy group, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-N-(2,3-dimethylphenyl)-4-methoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the core benzene ring, followed by the introduction of the tert-butyl, dimethylphenyl, methoxy, and sulfonamide groups through various chemical reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and the properties of the compound.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-N-(2,3-dimethylphenyl)-4-methoxybenzene-1-sulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols

Scientific Research Applications

3-tert-butyl-N-(2,3-dimethylphenyl)-4-methoxybenzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-tert-butyl-N-(2,3-dimethylphenyl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and benzene derivatives with different substituents. Examples include:

  • N-(2,3-dimethylphenyl)-4-methoxybenzene-1-sulfonamide
  • 3-tert-butyl-4-methoxybenzene-1-sulfonamide

Uniqueness

3-tert-butyl-N-(2,3-dimethylphenyl)-4-methoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H25NO3S

Molecular Weight

347.5 g/mol

IUPAC Name

3-tert-butyl-N-(2,3-dimethylphenyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C19H25NO3S/c1-13-8-7-9-17(14(13)2)20-24(21,22)15-10-11-18(23-6)16(12-15)19(3,4)5/h7-12,20H,1-6H3

InChI Key

WLUGDTOOODFEPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C)C

Origin of Product

United States

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